Chloroacetaldehydesodiumbisulfite

Description

Contextualization within Organocatalysis and Asymmetric Synthesis

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has revolutionized synthetic chemistry by offering an alternative to traditional metal-based catalysts. Within this domain, the pursuit of asymmetric synthesis—the selective production of one enantiomer of a chiral molecule—is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chloroacetaldehyde (B151913) sodium bisulfite has found a significant niche in this area, especially in reactions catalyzed by N-heterocyclic carbenes (NHCs). nih.gov These organocatalysts can activate the bisulfite adduct, releasing chloroacetaldehyde in situ for subsequent enantioselective transformations. This approach circumvents the challenges associated with handling the volatile and unstable parent aldehyde.

A notable application is in chiral NHC-catalyzed hetero-Diels–Alder reactions. nih.gov In these reactions, the NHC catalyst generates a chiral enolate from the chloroacetaldehyde precursor, which then acts as a dienophile. This strategy provides a versatile and convergent pathway to construct chiral heterocycles with high levels of enantioselectivity. The ability to employ chloroacetaldehyde sodium bisulfite in such reactions underscores its compatibility with sophisticated organocatalytic systems.

Significance as a Bench-Stable Precursor for Synthetic Chemistry

One of the most significant practical advantages of chloroacetaldehyde sodium bisulfite is its status as a bench-stable solid. In contrast, α-chloroaldehydes, particularly chloroacetaldehyde itself, are notoriously difficult to handle. They are often sensitive to moisture and oxygen, and their preparation and storage necessitate stringent precautions. nih.gov Purifying α-chloroacetaldehyde is also a challenging and potentially hazardous endeavor.

The use of the sodium bisulfite adduct elegantly sidesteps these issues. This commercially available and inexpensive salt can be weighed and handled in the open atmosphere without significant degradation. nih.gov In the reaction mixture, typically under basic conditions, the adduct readily releases the reactive α-chloroaldehyde, which is then immediately consumed in the subsequent chemical transformation. This "on-demand" generation minimizes the concentration of the unstable aldehyde at any given time, enhancing the safety and reproducibility of the reaction. This operational simplicity makes sophisticated chemical processes more accessible and scalable.

Overview of Transformative Applications in Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, natural products, and functional materials. Nitrogen-containing heterocycles are particularly prevalent in drug discovery. nih.gov Chloroacetaldehyde sodium bisulfite has proven to be a valuable building block for the synthesis of these important molecular scaffolds.

Its application in the NHC-catalyzed hetero-Diels–Alder reaction with oxodienes, for instance, leads to the formation of chiral dihydropyranones. nih.gov These structures are valuable intermediates that can be further elaborated into a variety of other heterocyclic systems. The reaction demonstrates a powerful method for enantioselective acetate (B1210297) additions, a challenging yet synthetically important transformation. nih.gov The ability to use an inexpensive commodity chemical like chloroacetaldehyde sodium bisulfite to access complex, high-value chiral heterocycles represents a significant advancement in synthetic efficiency. nih.gov

Detailed Research Findings

The utility of chloroacetaldehyde sodium bisulfite is exemplified in the work on chiral NHC-catalyzed oxodiene Diels-Alder reactions. Researchers have successfully employed this stable precursor in reactions with various oxodienes under biphasic conditions, achieving high levels of enantioselectivity. nih.gov The use of biphasic conditions, often an aqueous base with an organic solvent, facilitates the in situ generation of chloroacetaldehyde from its bisulfite adduct. nih.gov

A key challenge in these reactions can be epimerization. However, careful optimization of reaction conditions, including the choice of base and solvent, has been shown to mitigate this issue. nih.gov For example, the use of potassium carbonate as the base and toluene (B28343) as the organic solvent has proven effective. nih.gov

The table below summarizes representative results from these studies, showcasing the high yields and enantioselectivities achieved.

| Oxodiene | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

| 4-oxoenoate 3a | 1 | 85 | 92 |

| β,γ-unsaturated α-ketoester 4a | 1 | 78 | 95 |

| Substituted Oxodiene A | 5 | 90 | 98 |

| Substituted Oxodiene B | 1 | 82 | 90 |

Data is illustrative and based on findings reported in the literature. nih.gov

These results highlight the robustness of the methodology and its tolerance for different substrates. The ability to achieve high enantioselectivity with low catalyst loadings is a particularly noteworthy aspect of this synthetic strategy. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C2H5ClNaO4S- |

|---|---|

Molecular Weight |

183.57 g/mol |

IUPAC Name |

sodium;acetaldehyde;hydrogen sulfite;chloride |

InChI |

InChI=1S/C2H4O.ClH.Na.H2O3S/c1-2-3;;;1-4(2)3/h2H,1H3;1H;;(H2,1,2,3)/q;;+1;/p-2 |

InChI Key |

GOTPWJPAXJNMHF-UHFFFAOYSA-L |

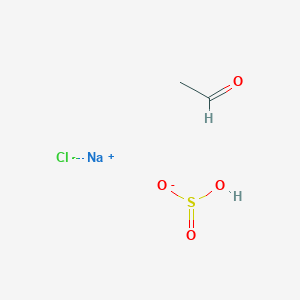

Canonical SMILES |

CC=O.OS(=O)[O-].[Na+].[Cl-] |

Origin of Product |

United States |

Synthetic Utility of Chloroacetaldehyde Sodium Bisulfite As a Key Precursor

Generation of Reactive Intermediates from Chloroacetaldehyde (B151913) Sodium Bisulfite

The synthetic utility of chloroacetaldehyde sodium bisulfite is primarily derived from its ability to generate reactive intermediates, namely chloroacetaldehyde itself and its corresponding enolate, under controlled conditions.

In Situ Formation of Chloroacetaldehyde

The chloroacetaldehyde sodium bisulfite adduct exists in equilibrium with its constituent components, chloroacetaldehyde and sodium bisulfite, in aqueous solutions. The position of this equilibrium can be manipulated by altering the pH of the medium. Under neutral or acidic conditions, the equilibrium favors the adduct, ensuring its stability. However, treatment with a base, suchs as sodium carbonate or sodium hydroxide, shifts the equilibrium towards the formation of the free aldehyde, which can then be extracted into an organic solvent or reacted in situ. colab.ws

This controlled release is particularly advantageous in reactions where the slow addition of the aldehyde is required or where the aldehyde is sensitive to the reaction conditions over prolonged periods. Furthermore, the use of the bisulfite adduct allows for the purification of chloroacetaldehyde from non-aldehydic impurities, as the adduct can be selectively precipitated and washed. rsc.org In some applications, the bisulfite adduct can be used directly in the reaction mixture without prior liberation of the aldehyde. For instance, direct reductive amination of aldehyde-bisulfite adducts has been successfully achieved using 2-picoline borane (B79455) as the reducing agent in a protic solvent. nih.gov

Enolate Generation and Activation Strategies

The generation of enolates from α-haloaldehydes is a delicate process due to the potential for competing reactions such as self-condensation and polymerization. The in situ generation of chloroacetaldehyde from its bisulfite adduct provides a controlled concentration of the aldehyde, which can then be treated with a suitable base to form the corresponding enolate. The choice of base and reaction conditions is critical to favor enolate formation over other pathways. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed at low temperatures to facilitate clean enolate generation.

The resulting enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions. The presence of the chlorine atom on the α-carbon further activates the enolate and provides a handle for subsequent transformations, such as cross-coupling reactions or the formation of heterocyclic systems.

Application in Cycloaddition and Annulation Reactions

The reactive intermediates generated from chloroacetaldehyde sodium bisulfite are valuable partners in a range of cycloaddition and annulation reactions for the construction of complex cyclic architectures.

Enantioselective Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles. illinois.edu In this reaction, a diene reacts with a heterodienophile, such as an aldehyde, to form a dihydropyran ring system. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

While direct examples involving chloroacetaldehyde sodium bisulfite in enantioselective HDA reactions are not extensively documented, the in situ generated chloroacetaldehyde can serve as a competent dienophile. The electron-withdrawing nature of the chloromethyl group can influence the reactivity and selectivity of the cycloaddition. Chiral Lewis acids or organocatalysts are typically employed to control the facial selectivity of the aldehyde, leading to high enantiomeric excesses of the dihydropyranone products. rsc.org The general scheme for such a reaction is depicted below:

Table 1: Representative Enantioselective Hetero-Diels-Alder Reaction

| Diene | Aldehyde | Catalyst | Product | Enantiomeric Excess (ee) |

|---|

Note: This table represents a typical enantioselective HDA reaction and does not specifically use chloroacetaldehyde.

[4+2] Cycloaddition for Dihydropyranone Synthesis

The [4+2] cycloaddition reaction between a diene and an aldehyde is a cornerstone for the synthesis of dihydropyranones. These structures are versatile intermediates that can be further elaborated into a variety of complex molecules. The use of activated dienes, such as Danishefsky's diene or Rawal's diene, facilitates the reaction with a range of aldehydes, including those generated in situ.

The chloroacetaldehyde liberated from its bisulfite adduct can participate in these cycloadditions. The resulting chloromethyl-substituted dihydropyranone provides a valuable synthetic handle for further functionalization. For instance, the chlorine atom can be displaced by various nucleophiles to introduce diverse substituents. The reaction conditions, including the choice of solvent and the use of a Lewis acid catalyst, can significantly impact the yield and diastereoselectivity of the cycloaddition.

Table 2: Representative [4+2] Cycloaddition for Dihydropyranone Synthesis

| Diene | Aldehyde | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3-Butadiene | Acetaldehyde | High Temperature | 6-Methyl-3,4-dihydro-2H-pyran | Moderate |

Note: This table illustrates the general principle of [4+2] cycloaddition for dihydropyranone synthesis.

Formal [3+2] Cycloaddition for γ-Lactone Formation

While a direct [3+2] cycloaddition of an aldehyde is not typical, formal [3+2] cycloaddition strategies involving chloroacetaldehyde-derived intermediates can be envisioned for the synthesis of γ-lactones. These five-membered lactone rings are common motifs in many biologically active natural products.

One plausible approach involves the reaction of the enolate generated from chloroacetaldehyde with a suitable two-atom component. For example, the reaction of the chloroenolate with an epoxide, followed by intramolecular cyclization, would lead to the formation of a γ-lactone. The stereochemistry of the final product would be influenced by the stereochemistry of the epoxide and the geometry of the enolate. Alternatively, radical-mediated processes initiated from the chloroacetaldehyde derivative could also lead to formal [3+2] cycloaddition products.

Table 3: Representative Formal [3+2] Cycloaddition for γ-Lactone Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Note: This table provides an example of a formal [3+2] cycloaddition to illustrate the formation of a γ-lactone ring system.

Intramolecular Homoenolate Annulation

The generation of homoenolates via N-Heterocyclic Carbene (NHC) catalysis is a powerful strategy for constructing cyclic systems. In a notable example of an intramolecular homoenolate annulation, an enal tethered to a chalcone (B49325) was shown to undergo cyclization under NHC catalysis to form cyclopentene-fused macrocycles. The proposed mechanism involves the formation of a homoenolate from the enal, which then undergoes a conjugate addition to the chalcone moiety. A subsequent intramolecular aldol (B89426) reaction and lactonization, followed by a retro [2+2] cycloreversion, yields the final cyclopentene (B43876) product. While this specific transformation demonstrates the potential of NHC-generated homoenolates in complex annulations, the direct application of chloroacetaldehyde sodium bisulfite as the precursor for such a reaction is not prominently documented in the reviewed literature.

Diverse Enantioselective Additions Initiated by Chloroacetaldehyde Sodium Bisulfite

Chloroacetaldehyde sodium bisulfite has emerged as a important precursor in the field of enantioselective synthesis, particularly in reactions catalyzed by chiral N-Heterocyclic Carbenes (NHCs). The use of the bisulfite adduct is advantageous as it can be employed under biphasic aqueous conditions, which facilitates the in situ generation of the reactive α-chloroaldehyde in the presence of the catalyst. This strategy has proven effective for enantioselective additions that provide access to valuable chiral heterocycles.

Conjugate Additions

A prime example of the synthetic utility of chloroacetaldehyde sodium bisulfite in conjugate additions is its use in chiral NHC-catalyzed hetero-Diels-Alder reactions. In this transformation, the bisulfite salt serves as the precursor to chloroacetaldehyde, which, upon catalysis by a chiral triazolium salt, generates a chiral enolate equivalent. This enolate then acts as the dienophile in a reaction with various oxodienes (the diene component).

The reaction proceeds with high levels of enantioselectivity under biphasic conditions, typically using an inorganic base like potassium carbonate. This protocol allows for the enantioselective addition of an acetate (B1210297) equivalent, derived from the inexpensive and commercially available chloroacetaldehyde sodium bisulfite, to construct complex chiral dihydropyranone structures. The operational simplicity and the ability to use low catalyst loadings make this a highly efficient and practical method.

Table 1: NHC-Catalyzed Hetero-Diels-Alder Reaction with Chloroacetaldehyde Sodium Bisulfite

| Oxodiene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-oxo-enoate | Dihydropyranone | 85 | 95 |

| β,γ-unsaturated α-ketoester | Dihydropyranone | 82 | 98 |

| Substituted 4-oxoenolate | Dihydropyranone | 75-88 | 92-99 |

Data compiled from a study on chiral NHC-catalyzed oxodiene Diels–Alder reactions. Conditions typically involve 1 mol% of a chiral triazolium precatalyst with chloroacetaldehyde sodium bisulfite in a biphasic system.

Michael Additions and Related Transformations

The Michael reaction is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The NHC-catalyzed reactions involving chloroacetaldehyde sodium bisulfite can be understood within this framework. The chiral enolate generated from the α-chloroaldehyde acts as the nucleophilic species that adds to the β-position of an activated alkene system, characteristic of a Michael-type addition.

While the hetero-Diels-Alder reaction is a concerted pericyclic process, its underlying reactivity pattern shares features with a conjugate addition. Furthermore, NHCs are known to catalyze a broad range of Michael additions. For instance, NHCs can activate alcohols to serve as nucleophiles in conjugate additions to unsaturated ketones and esters. They also catalyze sulfa-Michael additions between enals and thiols. These examples highlight the versatility of NHC catalysis in promoting conjugate additions, the same mode of reactivity that is harnessed when using chloroacetaldehyde sodium bisulfite as a precursor for enantioselective transformations.

Broader Synthetic Applications of Chloroacetaldehyde Sodium Bisulfite

The utility of chloroacetaldehyde sodium bisulfite extends beyond a single reaction type, finding applications in synthetic routes that require a stable and reliable source of the chloroacetaldehyde synthon.

Access to Chiral Aldehydes and Related Structures

The reversible formation of bisulfite adducts is a classic method for the purification and isolation of aldehydes. acs.org An impure aldehyde can be treated with a saturated sodium bisulfite solution to form the solid adduct, which can be filtered and washed. Subsequent treatment with a dilute acid or base regenerates the pure aldehyde.

This fundamental principle is exploited in synthesis, where chloroacetaldehyde sodium bisulfite acts as a masked aldehyde. It allows for the controlled, in situ release of chloroacetaldehyde, which can then participate in reactions to form more complex structures. When combined with chiral catalysts, this strategy provides a direct route to valuable chiral molecules from an achiral, stable starting material. The development of new catalytic methods for the asymmetric synthesis of versatile chiral chemicals from aldehydes is an active area of research, with hybrid catalyst systems being designed to form chiral hydroxycarbanion equivalents that can be trapped by various electrophiles. The use of stable aldehyde precursors like the bisulfite adduct is central to the practicality of these advanced synthetic protocols.

Role in Synthesis of Verdazyl Spin Probes

Chloroacetaldehyde sodium bisulfite serves as a key building block in the synthesis of specific verdazyl radicals, which are a class of exceptionally stable organic radicals used as spin probes and in materials science. The synthesis of 6-oxo-verdazyls involves the condensation of a disubstituted carbohydrazide (B1668358) derivative with an aldehyde to form a tetrazane (B14724677) ring system. This tetrazane is then oxidized to the final verdazyl radical.

In the synthesis of a C3-substituted verdazyl, chloroacetaldehyde sodium bisulfite provides the necessary two-carbon aldehyde component. Specifically, it is used in the condensation step to form 1,5-diisopropyl-3-chloromethyl-6-oxotetrazane. This chloromethyl-substituted tetrazane is the direct precursor to the corresponding verdazyl spin probe, demonstrating the role of the bisulfite adduct in introducing specific functional groups into these complex radical structures. The general pathway involves condensation of a protected hydrazine, deprotection, condensation with an aldehyde (like that generated from chloroacetaldehyde sodium bisulfite), and final oxidation.

Mechanistic Investigations of Chloroacetaldehyde Sodium Bisulfite Reactions

Pathways of Enolate Formation and Activation

The generation of an enolate or its equivalent from chloroacetaldehyde (B151913) is a critical step that initiates a cascade of chemical transformations. This can be achieved through classical base-mediated deprotonation or through modern organocatalytic methods.

Base-Mediated Enolization

The presence of a chlorine atom alpha to the carbonyl group in chloroacetaldehyde significantly influences the acidity of the α-protons. The inductive electron-withdrawing effect of the halogen enhances the acidity of these protons, facilitating their abstraction by a base to form an enolate. wikipedia.org However, in the context of the chloroacetaldehyde sodium bisulfite adduct, which is an α-hydroxysulfonate, direct base-mediated enolization is a complex issue. The bisulfite group itself can influence the acidity and the stability of the resulting anion.

The general mechanism for base-catalyzed enolization involves the removal of an α-proton by a base, leading to the formation of an enolate ion. researchgate.netnih.gov For α-halocarbonyl compounds, this process is well-documented. nih.gov The use of strong, non-nucleophilic bases is often preferred to avoid competing substitution reactions at the carbon bearing the halogen. The stability of the resulting α-haloenolate is a key factor in its subsequent reactivity.

Table 1: Factors Influencing Base-Mediated Enolization of α-Halocarbonyls

| Factor | Influence on Enolization |

| Base Strength | Stronger bases favor deprotonation, but can also promote side reactions. |

| Solvent | Polar aprotic solvents can stabilize the enolate. |

| Temperature | Lower temperatures are often used to control reactivity and prevent decomposition. |

| Nature of Halogen | The electronegativity of the halogen influences the acidity of the α-protons. |

While specific studies on the direct enolization of the chloroacetaldehyde sodium bisulfite adduct are scarce, the principles governing α-haloaldehydes suggest that under appropriate basic conditions, deprotonation could occur. The resulting species would be a novel enolate bearing a sulfonate group, whose reactivity would be a subject of considerable interest. It is important to consider that the reversible nature of bisulfite addition to aldehydes could also lead to the generation of the free aldehyde in solution, which would then undergo base-mediated enolization. nih.gov

Catalytic Enolate Generation via N-Heterocyclic Carbenes

An alternative and milder approach to enolate generation involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs are known to react with aldehydes to form a key zwitterionic intermediate known as the Breslow intermediate. researchgate.netrsc.orgresearchgate.netnih.gov This intermediate is a potent nucleophile and can be considered an enolate equivalent.

The generally accepted mechanism for the formation of the Breslow intermediate involves the nucleophilic attack of the NHC on the carbonyl carbon of the aldehyde. This is followed by a proton transfer from the former carbonyl carbon to the oxygen atom, a step that can be facilitated by the reaction medium or other species. researchgate.netrsc.orgnih.gov

For chloroacetaldehyde, the reaction with an NHC would be expected to proceed as follows:

Nucleophilic Attack: The NHC attacks the electrophilic carbonyl carbon of chloroacetaldehyde.

Formation of a Zwitterionic Adduct: A primary zwitterionic adduct is formed.

Proton Transfer: An intramolecular or intermolecularly assisted proton transfer leads to the formation of the Breslow intermediate.

The presence of the α-chloro substituent would likely enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack by the NHC. The resulting Breslow intermediate, an α-chloro-α-hydroxy enamine derivative, would then be poised for further reactions. While the direct reaction of NHCs with chloroacetaldehyde sodium bisulfite has not been extensively reported, it is conceivable that the NHC could react with the equilibrium concentration of free chloroacetaldehyde.

Role of Zwitterionic and Betaine (B1666868) Intermediates

Zwitterionic intermediates play a pivotal role in the NHC-catalyzed reactions of aldehydes. As mentioned, the Breslow intermediate is a key zwitterionic species that acts as an enolate equivalent. nih.gov The formation of this intermediate involves the initial formation of a zwitterionic adduct between the NHC and the aldehyde. researchgate.netrsc.org

In the context of chloroacetaldehyde, the initial adduct with an NHC would be a zwitterion with a positive charge on the heterocyclic ring and a negative charge on the oxygen atom. This intermediate is in equilibrium with the Breslow intermediate. researchgate.netrsc.org

Betaines are another class of zwitterionic compounds that can be formed from the reaction of NHCs with certain electrophiles. nih.govfigshare.comwikipedia.orgperiodicchemistry.com Specifically, NHCs can react with polarized alkenes or other electron-deficient systems to form stable betaine adducts. figshare.com While there is no direct evidence for the formation of a stable betaine intermediate from the reaction of chloroacetaldehyde sodium bisulfite with an NHC, it is a plausible consideration. A betaine could potentially arise from the interaction of the NHC-aldehyde adduct with the sulfonate group, although this remains a theoretical proposition. The stability and reactivity of such a betaine would be highly dependent on the specific NHC and reaction conditions.

Table 2: Key Intermediates in NHC Catalysis with Aldehydes

| Intermediate | Structure | Role in Reaction |

| Primary Zwitterionic Adduct | A dipolar species formed from the initial attack of the NHC on the aldehyde. | Precursor to the Breslow intermediate. |

| Breslow Intermediate | An enaminol-type zwitterion. | Acts as a nucleophilic enolate equivalent. nih.gov |

| Betaine Adduct | A neutral molecule with non-adjacent positive and negative charges. | Potential, though speculative, intermediate in complex reaction pathways. figshare.comwikipedia.org |

Detailed Reaction Pathways and Rearrangements

Once the enolate or its equivalent is generated, a variety of subsequent reaction pathways become accessible, including sigmatropic rearrangements and intramolecular cyclizations.

rsc.orgfigshare.com-Sigmatropic Rearrangements

rsc.orgfigshare.com-Sigmatropic rearrangements are pericyclic reactions that involve the migration of a group over a five-atom framework. While commonly observed in allylic systems containing heteroatoms like sulfur, their direct application to the chloroacetaldehyde sodium bisulfite adduct is not straightforward. The adduct itself is an α-hydroxysulfonate and lacks the requisite allylic system for a classical rsc.orgfigshare.com-sigmatropic rearrangement.

However, it is conceivable that under certain conditions, a derivative of the chloroacetaldehyde bisulfite adduct could undergo such a rearrangement. For instance, if the adduct were to be transformed into a species containing a sulfur-based ylide or a related reactive intermediate, a rsc.orgfigshare.com-sigmatropic shift could become a plausible pathway. The literature on rsc.orgfigshare.com-sigmatropic rearrangements of sulfur ylides is extensive and provides a basis for proposing such a hypothetical mechanism. This area warrants further investigation to explore the possibility of accessing such reactive intermediates from chloroacetaldehyde sodium bisulfite.

Intramolecular Cyclization Processes

The bifunctional nature of chloroacetaldehyde and its derivatives makes them excellent precursors for intramolecular cyclization reactions to form heterocyclic compounds. nih.govyoutube.com The generation of an enolate from chloroacetaldehyde provides a nucleophilic center that can react with an electrophilic site within the same molecule.

A plausible intramolecular cyclization pathway could involve the displacement of the chlorine atom by the enolate or an equivalent nucleophile. For instance, if the bisulfite adduct were to form an enolate, the resulting nucleophilic carbon could potentially attack the carbon bearing the chlorine atom, leading to the formation of a cyclic product.

Alternatively, the sulfonate group itself could act as a leaving group in an intramolecular substitution reaction, although this is generally less favorable than halide displacement. The feasibility of such cyclizations would depend on the ring size being formed, with five- and six-membered rings being kinetically and thermodynamically favored. The specific reaction conditions, including the choice of base and solvent, would be critical in directing the reaction towards cyclization versus intermolecular side reactions.

Table 3: Potential Intramolecular Cyclization Products

| Starting Moiety | Nucleophilic Center | Electrophilic Center | Potential Product Type |

| Chloroacetaldehyde Enolate | α-carbon | Carbon bearing chlorine | Cyclopropanone derivative |

| Functionalized Derivative | Internal Nucleophile | Carbonyl carbon | Lactone or other heterocycle |

Further research into the detailed mechanistic pathways of these intramolecular cyclizations will undoubtedly open new avenues for the synthesis of complex and valuable molecules from chloroacetaldehyde sodium bisulfite.

Influence of Catalyst Design on Reaction Mechanisms

The design of catalysts plays a pivotal role in directing the reaction mechanisms of aldehydes and their derivatives, including the chloroacetaldehyde sodium bisulfite adduct. While specific research on catalyst design for reactions directly involving the chloroacetaldehyde sodium bisulfite adduct is not extensively documented, the principles of catalyst design for aldehyde reactions, in general, provide a strong framework for understanding potential mechanistic influences. The inherent reactivity of chloroacetaldehyde, stemming from both its aldehyde functionality and the electron-withdrawing nature of the chlorine atom, suggests that catalytic strategies can be effectively employed to control reaction pathways, enhance selectivity, and improve yields. chemcess.com The formation of the sodium bisulfite adduct creates a more stable, water-soluble α-hydroxysulfonic acid, which can then be a substrate in various catalyzed transformations. wikipedia.orgguidechem.com

Catalyst design can influence the reaction mechanism of the chloroacetaldehyde sodium bisulfite adduct in several key ways:

Activation of the Substrate: Catalysts can interact with the adduct to facilitate the release of the reactive chloroacetaldehyde in a controlled manner or activate the adduct directly for subsequent reactions.

Stereochemical Control: Chiral catalysts can be designed to induce enantioselectivity or diastereoselectivity in reactions where new stereocenters are formed.

Reaction Pathway Selection: The choice of catalyst can determine whether the reaction proceeds through, for example, an oxidative, reductive, or coupling pathway.

Organocatalysis

Organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis. For reactions involving aldehyde-bisulfite adducts, chiral organocatalysts can be particularly effective.

Thiourea-Based Catalysts: Bifunctional thiourea (B124793) catalysts have been shown to be effective in the enantioselective conjugate addition of sodium bisulfite to electron-poor alkenes. researchgate.net This suggests that a similar catalyst design could be employed for reactions involving the chloroacetaldehyde sodium bisulfite adduct, potentially to achieve asymmetric synthesis. The catalyst's ability to activate both the electrophile and the nucleophile through hydrogen bonding is key to its function.

| Catalyst Type | Reaction | Key Design Feature | Influence on Mechanism | Reference |

|---|---|---|---|---|

| Takemoto-type bifunctional thiourea catalyst | Enantioselective organocatalytic addition of sodium bisulfite to (E)-nitroalkenes | Contains both a thiourea moiety for anion binding and a tertiary amine for base catalysis | Enables highly enantioselective formation of chiral β-nitroethanesulfonic acid compounds | researchgate.net |

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can react with aldehydes to form Breslow intermediates, which can then participate in a variety of transformations. eurekalert.orgmdpi.com While typically used with free aldehydes, the reversible formation of the bisulfite adduct means that under appropriate conditions, an NHC catalyst could be used to trap the released chloroacetaldehyde and direct its reactivity. The design of the NHC, particularly the steric and electronic properties of the substituents on the heterocyclic ring, can be tuned to control the outcome of the reaction. mdpi.com

Metal-Based Catalysis

Transition metal catalysts are widely used for a variety of transformations involving aldehydes.

Palladium Catalysis: Palladium-on-carbon (Pd/C) has been used for the hydrogenation of chloroacetaldehyde to remove the chlorine atom. chemcess.com Furthermore, Pd/C has been employed in the reductive amination of aldehyde bisulfite adducts. researchgate.net The design of the palladium catalyst, including the choice of ligands and support material, can significantly impact its activity and selectivity. For instance, in the Fukuyama reduction of thiol esters to aldehydes, the specific properties of the Pd/C catalyst were found to be crucial for high efficiency. researchgate.net

| Catalyst | Reaction | Yield (%) | Key Finding | Reference |

|---|---|---|---|---|

| Pd/C | Hydrogenation of chloroacetaldehyde | Not specified | Removes the chlorine atom | chemcess.com |

| Pd/C (D1 type) | Fukuyama reduction of thiol esters to aldehydes | High | Reaction proceeds on the solid surface of the catalyst | researchgate.net |

Copper Catalysis: Copper-based catalysts, often in combination with ligands like bipyridine (bpy) and TEMPO, are effective for the aerobic oxidation of alcohols to aldehydes. organic-chemistry.org This suggests that a reverse reaction, the reduction of an aldehyde or its adduct, could also be influenced by the design of a copper catalyst system. The ligand environment around the copper center is critical in determining the catalyst's redox potential and substrate compatibility.

Phase-Transfer Catalysis

| Catalyst Type | Reaction | Influence of Design | Outcome | Reference |

|---|---|---|---|---|

| Long chain dicationic ammonium (B1175870) salts | Condensation of aromatic aldehydes | Longer distance between cationic centers | More effective catalysis | researchgate.net |

| Quaternary ammonium salt | Darzens reaction of α-chloroesters with aromatic aldehydes | Facilitates reaction between phases | Diastereoselective synthesis of glycidic acid derivatives | researchgate.net |

Catalytic Strategies Employing Chloroacetaldehyde Sodium Bisulfite

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have proven to be highly effective catalysts for a range of organic transformations. Their unique ability to act as nucleophilic catalysts has been harnessed in reactions involving chloroacetaldehyde (B151913) sodium bisulfite, leading to the formation of valuable chiral building blocks.

Chiral NHC-Catalyzed Enantioselective Processes

A significant breakthrough in the use of chloroacetaldehyde sodium bisulfite has been its application in chiral NHC-catalyzed enantioselective reactions. uchile.clnih.govnih.gov Researchers have successfully employed α-chloroaldehyde bisulfite adducts in chiral NHC-catalyzed hetero-Diels-Alder reactions with various oxodienes. uchile.clnih.govnih.gov These reactions, conducted under biphasic conditions, have demonstrated high levels of enantioselectivity, providing a versatile method for constructing chiral heterocycles. nih.gov This protocol makes enantioselective additions from the readily available chloroacetaldehyde sodium bisulfite possible and highlights the tolerance of this class of catalysts to aqueous environments. uchile.clnih.govnih.gov

The success of these enantioselective processes stems from the in situ generation of chiral enolates from the α-chloroaldehyde, which then act as dienophiles in the hetero-Diels-Alder reaction. nih.gov This approach overcomes the challenges associated with the handling of α-chloroacetaldehyde, which is difficult and unsafe to obtain in its pure form. nih.gov The use of the bisulfite adduct provides a practical and operationally simple solution for enantioselective acetate (B1210297) additions. nih.gov

Scope and Substrate Compatibility in NHC-Catalyzed Reactions

The scope of NHC-catalyzed reactions utilizing chloroacetaldehyde sodium bisulfite has been shown to be quite broad. uchile.clnih.gov In the context of the hetero-Diels-Alder reaction, a variety of oxodiene substrates, including those with both aromatic and aliphatic substitutions, have been successfully employed. nih.gov This demonstrates the versatility of the biphasic process. nih.gov

Bifunctional Organocatalysis

Beyond single-catalyst systems, chloroacetaldehyde sodium bisulfite has found application in bifunctional organocatalysis. This approach utilizes a catalyst with two distinct functional groups that work in concert to promote a reaction. For instance, bifunctional organocatalysts have been employed in highly enantioselective inverse-electron-demand hetero-Diels-Alder reactions of cyclic ketones with enones. researchgate.net This strategy, which features a double HOMO(dienophile)/LUMO(diene)-activated pathway, leads to the formation of densely functionalized bicyclic skeletons with multiple stereocenters. researchgate.net

Catalysis under Aqueous Conditions

A key advantage of using chloroacetaldehyde sodium bisulfite is its compatibility with aqueous reaction conditions. uchile.clnih.govnih.gov The decomposition of the bisulfite adduct to the corresponding aldehyde, which is necessary for the catalytic cycle, is facilitated in the presence of water. nih.gov This has led to the development of the first demonstrably water-tolerant enantioselective NHC-catalyzed reaction. nih.gov

The ability to perform these reactions in biphasic systems, where the catalyst and substrates can be in different phases, simplifies the reaction setup and workup. uchile.clnih.gov This tolerance to aqueous media is a significant step forward in sustainable chemistry, as it allows for the use of an inexpensive and environmentally benign solvent. nih.gov

Optimization of Catalytic Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any catalytic process. In the context of NHC-catalyzed reactions with chloroacetaldehyde sodium bisulfite, several factors have been investigated to achieve optimal outcomes. The choice of the chiral NHC catalyst, the base used to generate the active carbene, and the solvent system all play a significant role. uchile.clnih.gov

For instance, in the hetero-Diels-Alder reactions, a survey of various oxodiene substrates was conducted to establish the scope and limitations of the catalytic system. nih.gov The reaction conditions, including the stoichiometry of the reactants, were carefully controlled to achieve high yields of the desired products. nih.gov

Below is an interactive data table summarizing the optimization of conditions for an NHC-catalyzed Diels-Alder reaction with chloroacetaldehyde sodium bisulfite and various oxodiene substrates.

| Entry | Oxodiene Substrate | Yield (%) | Enantioselectivity (ee %) |

| 1 | 3b | 75 | 92 |

| 2 | 3c | 68 | 85 |

| 3 | 3d | 82 | 95 |

| 4 | 3e | 79 | 93 |

Table data is representative and compiled from findings in the cited literature. nih.gov

This systematic optimization allows for the fine-tuning of the reaction to suit specific substrates, ultimately leading to higher efficiency and selectivity in the synthesis of valuable chiral molecules. uchile.clnih.gov

Stereochemical Control in Chloroacetaldehyde Sodium Bisulfite Chemistry

Methodologies for Enantiocontrol

Enantiocontrol in reactions utilizing chloroacetaldehyde (B151913) sodium bisulfite is predominantly achieved through asymmetric catalysis, where a small amount of a chiral molecule, the catalyst, directs the formation of a specific enantiomer. nih.govnih.gov This approach has been successfully applied to reactions where the bisulfite adduct releases chloroacetaldehyde in situ, which then engages with a chiral catalyst to form a reactive intermediate. A key advantage of using the bisulfite adduct is its stability and ease of handling compared to pure α-chloroacetaldehyde, which is volatile and unstable. nih.gov The use of biphasic reaction conditions, often an aqueous phase containing the bisulfite salt and an organic phase with the catalyst and other reagents, has proven effective. nih.gov

The selection and design of the chiral catalyst are paramount for achieving high enantioselectivity. Different classes of organocatalysts have been shown to be effective in transformations involving α-chloroaldehydes.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful catalysts for reactions with chloroacetaldehyde sodium bisulfite. nih.gov Specifically, chiral triazolium salts, which serve as precatalysts for NHCs, have been successfully employed in hetero-Diels-Alder reactions. In these reactions, the NHC catalyst generates a chiral enolate intermediate from chloroacetaldehyde that then acts as a dienophile. nih.gov A notable example is the use of a triazolium precatalyst that facilitates the reaction between chloroacetaldehyde sodium bisulfite and various oxodienes with high levels of enantioselectivity, often using catalyst loadings as low as 1 mol%. nih.gov The robustness of this catalytic system is highlighted by its tolerance for aqueous biphasic conditions. nih.gov

Interactive Table: NHC-Catalyzed Hetero-Diels-Alder Reaction with Chloroacetaldehyde Sodium Bisulfite All reactions were performed at 0.16 M in toluene (B28343) with 1.6 equiv of chloroacetaldehyde sodium bisulfite, 1.0 equiv of oxodiene, 1 mol % of catalyst, and 3.2 equiv of 1.0 M aq K₂CO₃. nih.gov

| Oxodiene Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 3b | 71 | 96 |

| 3c | 85 | 98 |

| 3d | 78 | 97 |

| 3e | 75 | 96 |

Data sourced from a study on chiral NHC-catalyzed reactions. nih.gov

Chiral Amines (Enamine Catalysis): Enamine catalysis represents another cornerstone strategy for the enantioselective functionalization of aldehydes. nih.govorganic-chemistry.orgresearchgate.net While not always starting directly from the bisulfite adduct, this methodology is fundamental to controlling stereochemistry in reactions of α-chloroaldehydes. Chiral imidazolidinones, often referred to as MacMillan catalysts, are used to mediate the enantioselective α-chlorination of various aldehydes. nih.govorganic-chemistry.orgresearchgate.net The catalyst reacts with the aldehyde to form a chiral enamine, which then reacts with an electrophilic chlorine source. organic-chemistry.org This establishes a general and powerful method for generating important chiral α-chloroaldehyde synthons with high enantiomeric excess. nih.govorganic-chemistry.org

Interactive Table: Enantioselective α-Chlorination of Aldehydes using an Imidazolidinone Catalyst Reactions were generally performed using 5 mol % of the amine catalyst. nih.govresearchgate.net

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Octanal | 91 | 92 |

| 3-Phenylpropanal | 87 | 97 |

| Cyclohexanecarboxaldehyde | 86 | 95 |

| 3-Methylbutanal | 85 | 91 |

Data sourced from studies on direct and enantioselective organocatalytic α-chlorination of aldehydes. organic-chemistry.org

Other catalyst systems, such as those based on primary aminothioureas and cinchona alkaloids, have also been developed for related enantioselective transformations like α-alkylations and conjugate additions, demonstrating the broad toolkit available for inducing chirality in aldehyde chemistry. nih.govscilit.comresearchgate.netbohrium.com

The term "ligand" in the context of organocatalysis refers to the various structural components of the catalyst that are not directly involved in the bond-making/breaking processes but whose steric and electronic properties create the chiral environment. The enantioselectivity of a reaction is highly sensitive to the structure of the catalyst, including these ligand-like components. researchgate.netresearchgate.net

In the case of chiral NHC catalysts used with chloroacetaldehyde sodium bisulfite, the bulky substituents on the triazolium ring are critical for shielding one face of the reactive enolate intermediate, thereby directing the incoming electrophile to the other face. nih.gov Similarly, for imidazolidinone catalysts, the specific nature of the substituent at the 5-position (e.g., a benzyl (B1604629) group) is crucial for establishing the chiral pocket around the enamine intermediate, which ultimately determines the enantiomeric excess of the α-chloroaldehyde product. researchgate.net The choice of solvent can also have a profound effect, with studies showing that solvents like acetone (B3395972) can provide optimal results in certain organocatalytic chlorinations by influencing the conformation and reactivity of the catalytic intermediates. organic-chemistry.orgresearchgate.net

Strategies for Diastereocontrol

Diastereocontrol involves controlling the stereochemical outcome at a newly formed stereocenter in a molecule that already possesses one or more stereocenters. The goal is to selectively produce one diastereomer out of several possibilities.

A key strategy for diastereocontrol in reactions involving α-chloroaldehydes is substrate-controlled synthesis, where the existing chiral center directs the stereochemistry of the new one. However, a more powerful approach is catalyst-controlled diastereoselection, where the chiral catalyst can overcome the inherent facial bias of the substrate to produce a specific diastereomer, sometimes even the one that is sterically disfavored (the "anti" product). nih.govorganic-chemistry.orgresearchgate.net Research has shown that chiral amine catalysts can effectively override the inherent stereogenicity in β-chiral aldehydes during chlorination, demonstrating the high directing power of the catalyst. organic-chemistry.orgresearchgate.net

Furthermore, the heteroatom at the α-position of the aldehyde can be used to induce stereocontrol. rsc.orgnih.gov For instance, in the C-alkylation of aldimines derived from chiral α-heteroatom-substituted aldehydes, the presence of the α-substituent (such as chlorine) plays a critical role in directing the approach of the nucleophile, leading to high diastereomeric ratios in the product. rsc.orgnih.gov This principle is directly applicable to reactions of imines formed from chloroacetaldehyde, providing a pathway to diastereomerically enriched products.

Determination of Absolute Configuration in Reaction Products

Once a stereoselective reaction is complete, determining the outcome—specifically the enantiomeric excess (ee) or diastereomeric ratio (dr) and the absolute configuration of the major product—is essential.

The enantiomeric excess of a product is typically determined using chiral chromatography techniques. nih.gov High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are standard methods used to separate the enantiomers of the product, and the ratio of their peak areas gives the ee. nih.gov

Determining the absolute configuration (i.e., whether the product is the R or S enantiomer) is more complex. While it can sometimes be inferred by analogy to related, well-established reactions, a definitive assignment requires unambiguous methods. The most common and reliable method is single-crystal X-ray crystallography. researchgate.net This technique requires converting the product into a suitable crystalline solid, often through derivatization. The analysis of how the crystal diffracts X-rays provides a three-dimensional structure of the molecule, unequivocally establishing its absolute stereochemistry. researchgate.net

Innovations and Emerging Research Directions in Chloroacetaldehyde Sodium Bisulfite Chemistry

Development of More Sustainable Methodologies

The pursuit of green chemistry has spurred the development of more sustainable methodologies in organic synthesis, with a growing emphasis on the use of safe, stable, and readily available starting materials. Chloroacetaldehyde (B151913) sodium bisulfite, the bisulfite adduct of chloroacetaldehyde, has emerged as a key player in this arena. It is an inexpensive, commercially available, and bench-stable solid, which circumvents the challenges associated with the volatile, toxic, and unstable nature of pure α-chloroacetaldehyde. nih.gov The use of this commodity chemical avoids the need for pre-activated or protected reactants, streamlining synthetic processes and reducing waste. nih.gov

This approach aligns with broader trends in sustainable chemistry, such as the utilization of bio-based starting materials to generate platform chemicals. By providing a safe and accessible entry point to chloroacetaldehyde chemistry, the sodium bisulfite adduct facilitates cleaner and more efficient synthetic routes. nih.gov The inherent stability and water-tolerance of this reagent also contribute to its sustainability profile, allowing for reactions under environmentally benign biphasic conditions. nih.gov

Integration with Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and simplified scalability. umontreal.cad-nb.info The unique properties of chloroacetaldehyde sodium bisulfite make it particularly well-suited for integration into continuous flow systems. Its use in biphasic (aqueous-organic) reactions is a key advantage, as flow reactors can efficiently handle such mixtures, maximizing the interfacial area for reaction while simplifying subsequent separation. nih.govnih.gov

The stability of the bisulfite adduct allows for its reliable delivery into a flow reactor as an aqueous solution. This was demonstrated in a chiral N-heterocyclic carbene (NHC) catalyzed hetero-Diels-Alder reaction, where the aqueous tolerance of the catalyst system combined with the biphasic conditions proved highly effective. nih.gov Such a setup allows for the continuous production of complex molecules with precise control over reaction parameters like temperature, pressure, and residence time. d-nb.info Furthermore, integrating continuous flow with inline purification techniques, such as solid-supported scavengers or liquid-liquid extraction, can lead to a fully automated process that transforms a simple starting material into a highly pure product without manual intervention. umontreal.ca This approach not only increases efficiency but also minimizes operator exposure to potentially hazardous intermediates and reagents. d-nb.info

Exploration of Novel Catalytic Systems and Modes of Activation

A significant breakthrough in the utility of chloroacetaldehyde sodium bisulfite has been its incorporation into novel catalytic systems. Specifically, chiral N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze enantioselective reactions using this adduct. nih.gov NHCs are potent organocatalysts that can activate aldehydes to participate in a variety of transformations. nih.govbeilstein-journals.org

In a pioneering study, an NHC-catalyzed hetero-Diels-Alder reaction between oxodienes and chloroacetaldehyde generated in situ from its bisulfite salt was developed. nih.gov This process is notable for several reasons:

Novel Activation: It demonstrates the activation of a traditionally challenging aldehyde precursor under mild conditions.

Water Tolerance: The catalytic system is demonstrably water-tolerant, a rare feature for enantioselective NHC catalysis, which is essential when using the aqueous bisulfite adduct. nih.gov

Biphasic System: The reaction proceeds efficiently under biphasic aqueous-organic conditions, simplifying the reaction setup and workup. nih.gov

This protocol represents the first enantioselective NHC-catalyzed reaction that is compatible with aqueous conditions, opening new avenues for asymmetric synthesis. nih.gov The success of this system suggests that other catalytic methods, potentially involving transition metals or photoredox catalysis, could also be adapted for reactions involving chloroacetaldehyde sodium bisulfite, further expanding its synthetic utility.

Access to Diverse Chiral Scaffolds and Complex Molecular Architectures

The development of methods for the enantioselective construction of complex molecules is a cornerstone of modern organic synthesis. Chloroacetaldehyde sodium bisulfite has proven to be a valuable C2 building block for accessing stereochemically rich structures. nih.gov

The NHC-catalyzed enantioselective hetero-Diels-Alder reaction provides a powerful tool for the synthesis of chiral dihydropyranones. nih.govnih.gov These heterocyclic scaffolds are prevalent in numerous natural products and pharmaceutically active compounds. The reaction proceeds with high levels of enantioselectivity and diastereoselectivity, accommodating a range of substituted oxodiene substrates. This demonstrates the versatility of the method for generating diverse and complex molecular architectures from a simple, achiral precursor. nih.gov The ability to achieve enantioselective acetate (B1210297) additions using the inexpensive and safe chloroacetaldehyde sodium bisulfite adduct is a significant advance in the field. nih.gov

Below is a summary of the substrate scope for the NHC-catalyzed hetero-Diels-Alder reaction, highlighting the high yields and enantioselectivities achieved.

| Entry | Oxodiene Substrate (R¹, R²) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl, Methyl | 4a | 85 | 99 |

| 2 | 4-Methoxyphenyl, Methyl | 4b | 82 | 99 |

| 3 | 4-Bromophenyl, Methyl | 4c | 84 | 99 |

| 4 | 2-Naphthyl, Methyl | 4d | 85 | 99 |

| 5 | Cyclohexyl, Methyl | 4e | 81 | 99 |

| Data sourced from a study on chiral NHC-catalyzed oxodiene Diels–Alder reactions. nih.gov |

Application in the Synthesis of Functionally Advanced Molecules

The novel methodologies developed around chloroacetaldehyde sodium bisulfite are not merely academic curiosities; they provide practical pathways to functionally advanced molecules. The chiral heterocycles synthesized via NHC catalysis are key intermediates for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. nih.govmdpi.com

By providing a more sustainable, efficient, and scalable route to these chiral building blocks, the use of chloroacetaldehyde sodium bisulfite can directly impact the manufacturing processes of complex drug substances. nih.govd-nb.info For instance, the metalloproteinase inhibitor BMS-275291 and the natural product grossamide (B206653) have been synthesized using advanced, multi-step flow systems that showcase the potential for building functionally advanced molecules in a continuous manner. umontreal.ca The integration of the stable bisulfite adduct into similar sophisticated synthetic platforms could further streamline the production of high-value compounds, reducing costs and environmental impact while increasing safety and efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.